

Introduction: The Strategic Importance of Physical Property Profiling

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Compound of Interest

Compound Name: 6-Chloroisoquinolin-3-amine

CAS No.: 1204701-64-3

Cat. No.: B1423788

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In the landscape of modern drug discovery and development, the isoquinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The compound **6-Chloroisoquinolin-3-amine** represents a key intermediate, offering versatile handles for synthetic elaboration. A comprehensive understanding of its fundamental physical properties is not merely an academic exercise; it is a critical prerequisite for its effective utilization in medicinal chemistry programs. The accurate determination of properties such as solubility, melting point, and pKa directly influences decisions in reaction setup, purification, formulation, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

This guide provides a technical overview of the essential physical properties of **6-Chloroisoquinolin-3-amine**. In the absence of extensive published experimental data for this specific molecule, we will focus on its computed properties, provide field-proven, standardized protocols for experimental determination, and discuss the causal relationships between these properties and their impact on drug development workflows.

Part 1: Core Molecular and Computed Properties

A foundational characterization begins with the molecule's identity and its computationally derived attributes. These values, sourced from comprehensive chemical databases, offer a robust starting point for experimental design.[1]

Molecular Identity

The unambiguous identification of **6-Chloroisoquinolin-3-amine** is established by its structural and chemical identifiers.

- IUPAC Name: **6-chloroisoquinolin-3-amine**[\[1\]](#)
- CAS Number: 1204701-64-3[\[1\]](#)
- Molecular Formula: C₉H₇ClN₂[\[1\]](#)
- SMILES: C1=CC2=CN=C(C=C2C=C1Cl)N[\[1\]](#)
- InChIKey: DNUVOMZZYSNDSU-UHFFFAOYSA-N[\[1\]](#)

Chemical Structure Diagram

The structural arrangement of atoms dictates the entirety of the molecule's chemical behavior and physical properties.

Caption: 2D structure of **6-Chloroisoquinolin-3-amine**.

Table of Computed Physical Properties

The following table summarizes key physical and chemical properties computed from the molecule's structure. These serve as valuable estimations prior to experimental validation.

Property	Computed Value	Source
Molecular Weight	178.62 g/mol	PubChem[1]
Exact Mass	178.0297759 Da	PubChem[1]
XLogP3-AA (Lipophilicity)	2.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Topological Polar Surface Area	38.9 Å ²	PubChem[2]
Rotatable Bond Count	0	PubChem[1]

Expert Insight: The computed XLogP3-AA value of 2.4 suggests moderate lipophilicity. This is a crucial parameter in drug design, as it influences membrane permeability and potential off-target binding. The presence of both hydrogen bond donors (the amine group) and acceptors (the two nitrogen atoms) indicates the molecule's capacity to engage in specific interactions with biological targets and influences its solubility in protic solvents.

Part 2: Experimental Determination of Core Properties

While computed data provides a forecast, experimental determination is the gold standard for chemical characterization. The following protocols are self-validating systems designed for accuracy and reproducibility.

Workflow for Physical Property Characterization

A logical workflow ensures that data is collected efficiently and informs subsequent experimental steps.

Caption: Logical workflow for the experimental characterization of a novel compound.

Melting Point Determination

Causality: The melting point is a definitive indicator of purity. A sharp, narrow melting range (typically $< 2\text{ }^{\circ}\text{C}$) is characteristic of a pure crystalline solid. Impurities depress and broaden this range. This property is also critical for assessing the solid-state stability of the compound.

Protocol: Digital Melting Point Apparatus

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.
- **Instrument Setup:** Place the capillary tube into the heating block of a calibrated digital melting point apparatus.
- **Ramp Rate:** Set an initial rapid ramp rate (e.g., $10\text{-}20\text{ }^{\circ}\text{C}/\text{min}$) to find an approximate melting range.
- **Precise Measurement:** For a new sample, repeat the measurement with a fresh capillary. Set the starting temperature to $\sim 20\text{ }^{\circ}\text{C}$ below the approximate melting point found in the previous step and use a slow ramp rate ($1\text{-}2\text{ }^{\circ}\text{C}/\text{min}$) to ensure thermal equilibrium.
- **Data Recording:** Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the last solid crystal melts (clear point). This range is the melting point.
- **Validation:** Perform the measurement in triplicate to ensure reproducibility.

Aqueous Solubility Determination

Causality: Aqueous solubility is a paramount property for any potential drug candidate. It directly impacts bioavailability, formulation strategies, and the design of in vitro biological assays. Poor solubility can be a major hurdle in drug development.

Protocol: High-Performance Liquid Chromatography (HPLC)-Based Method

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent like DMSO (e.g., 10 mM).
- **Calibration Curve:** Create a series of calibration standards by diluting the stock solution in the mobile phase (e.g., acetonitrile/water) to concentrations spanning the expected solubility

range. Inject these standards into an HPLC system and generate a calibration curve of peak area versus concentration.

- **Equilibration:** Add an excess of the solid compound to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
- **Shaking Incubation:** Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
- **Sample Preparation:** After incubation, filter the suspension through a 0.45 µm filter to remove undissolved solid.
- **HPLC Analysis:** Inject the clear filtrate into the HPLC system using the same method as the calibration standards.
- **Concentration Determination:** Using the peak area from the sample and the calibration curve, determine the concentration of the dissolved compound. This concentration represents the aqueous solubility.

pKa Determination

Causality: The pKa, or acid dissociation constant, defines the ionization state of a molecule at a given pH. For **6-Chloroisoquinolin-3-amine**, the basic nitrogen atoms will be protonated at low pH. This property governs the compound's solubility, membrane permeability, and interaction with biological targets, as the charge state of a molecule drastically alters its behavior.

Protocol: UV-Metric Titration

This method is ideal for compounds with a chromophore, like isoquinolines, where the UV-Vis spectrum changes upon ionization.

- **Instrument Setup:** Use a spectrophotometer equipped with a temperature-controlled cuvette holder and a pH probe.
- **Sample Preparation:** Prepare a dilute solution of the compound in water or a co-solvent system (e.g., water/methanol) if solubility is low.

- **Titration:** While recording the full UV-Vis spectrum, perform a stepwise titration by adding small, precise aliquots of a strong acid (e.g., 0.1 M HCl) followed by a strong base (e.g., 0.1 M NaOH), measuring the pH after each addition.
- **Data Acquisition:** Collect spectra at various pH values, covering a range of at least 2 pH units above and below the expected pKa.
- **Data Analysis:** Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.

Part 3: Safety and Handling

While specific toxicity data for **6-Chloroisoquinolin-3-amine** is not widely available, it is prudent to handle it with the care afforded to all novel chemical entities. Based on related structures, general precautions should be observed. For example, related chloro-amino-aza-aromatic compounds can be irritants.

- **Personal Protective Equipment (PPE):** Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide provides the foundational knowledge and practical methodologies required to fully characterize the physical properties of **6-Chloroisoquinolin-3-amine**. Adherence to these protocols will ensure the generation of high-quality, reliable data, thereby accelerating research and development efforts.

References

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Sources

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